(tert-Butoxycarbonyl)-L-valylglycine

説明

The exact mass of the compound Boc-val-gly-OH is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

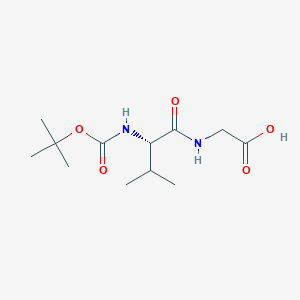

Structure

3D Structure

特性

IUPAC Name |

2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPKSNMGVTYXQQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45233-75-8 | |

| Record name | 2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanamido]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(tert-Butoxycarbonyl)-L-valylglycine synthesis protocol

An In-depth Technical Guide to the Synthesis of (tert-Butoxycarbonyl)-L-valylglycine

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a dipeptide derivative crucial in various research and development applications, particularly in peptide chemistry and drug discovery. The synthesis involves the protection of the amino group of L-valine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the resulting Boc-L-valine with glycine (B1666218).

Core Concepts in Synthesis

The synthesis of this compound is a classic example of solution-phase peptide synthesis. This process can be broken down into two primary stages:

-

N-α-Protection of L-valine: The amino group of L-valine is protected with a tert-butoxycarbonyl (Boc) group to prevent self-coupling and other side reactions during the subsequent peptide bond formation.[1][2] This is typically achieved by reacting L-valine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) under basic conditions.[3] The Boc group is favored for its stability under various conditions and its facile removal with mild acids like trifluoroacetic acid (TFA).[1][2][4]

-

Peptide Coupling Reaction: The carboxyl group of Boc-L-valine is activated using a coupling reagent and then reacted with the amino group of glycine (or its ester derivative) to form the peptide bond.[1][5][6] The choice of coupling reagent is critical to ensure high yield, minimize racemization, and prevent unwanted side reactions.[5][6][7][8] Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[6][7] Other efficient coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU).[5][7][8]

Experimental Protocols

This section details the step-by-step methodologies for the synthesis of this compound.

Part 1: Synthesis of N-(tert-Butoxycarbonyl)-L-valine (Boc-L-valine)

This protocol is adapted from established procedures for the Boc protection of amino acids.[3]

Methodology:

-

Dissolution: L-valine is dissolved in a mixture of an organic solvent (e.g., tetrahydrofuran (B95107) - THF), water, and a base (e.g., sodium hydroxide (B78521) - NaOH) solution. The mixture is cooled in an ice bath.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the cooled solution.

-

Reaction: The reaction mixture is stirred and allowed to warm to room temperature over several hours (typically 12 hours) to ensure complete reaction.

-

Acidification: The reaction mixture is then acidified with a suitable acid (e.g., 1 M HCl) to a pH of approximately 3.

-

Extraction: The product, Boc-L-valine, is extracted from the aqueous solution using an organic solvent such as ethyl acetate.

-

Drying and Evaporation: The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization if necessary.

Part 2: Synthesis of this compound via DCC/HOBt Coupling

This protocol describes a common and effective method for peptide bond formation.

Methodology:

-

Dissolution of Reactants: Boc-L-valine and 1-hydroxybenzotriazole (HOBt) are dissolved in an anhydrous aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), and the solution is cooled in an ice bath (0 °C).

-

Addition of Coupling Reagent: N,N'-dicyclohexylcarbodiimide (DCC) is added to the cooled solution, and the mixture is stirred for a short period (e.g., 30 minutes) at 0 °C to pre-activate the carboxylic acid.

-

Addition of Glycine Derivative: A solution of glycine methyl ester hydrochloride and a tertiary amine base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIEA)) in the reaction solvent is added to the reaction mixture. The use of an ester derivative of glycine enhances its solubility in organic solvents.

-

Reaction: The reaction is allowed to proceed at 0 °C for a few hours and then warmed to room temperature and stirred overnight.

-

Filtration: The by-product, dicyclohexylurea (DCU), which is insoluble in most organic solvents, is removed by filtration.

-

Work-up: The filtrate is washed successively with a weak acid solution (e.g., 1 M HCl), a weak base solution (e.g., saturated NaHCO₃), and brine.

-

Drying and Evaporation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

Saponification (if using an ester): If a glycine ester was used, the resulting dipeptide ester is dissolved in a suitable solvent (e.g., methanol/water mixture) and treated with a base (e.g., NaOH or LiOH) to hydrolyze the ester to the carboxylic acid.

-

Purification: The final product, this compound, is purified by an appropriate method, such as column chromatography or recrystallization.

Data Presentation

Table 1: Reagents and Typical Properties for Boc-L-valine Synthesis

| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Equivalents | Key Role |

| L-valine | 117.15 | 1.0 | 1.0 | Starting Amino Acid |

| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1 | Boc Protecting Agent |

| Sodium Hydroxide | 40.00 | 1.0 | 1.0 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | - | Solvent |

| Water | 18.02 | - | - | Solvent |

| 1 M Hydrochloric Acid | 36.46 | As needed | - | Acid for Work-up |

| Ethyl Acetate | 88.11 | - | - | Extraction Solvent |

Table 2: Reagents and Typical Properties for Peptide Coupling

| Reagent | Molar Mass ( g/mol ) | Moles (Typical) | Equivalents | Key Role |

| Boc-L-valine | 217.26 | 1.0 | 1.0 | N-protected Amino Acid |

| Glycine methyl ester HCl | 125.55 | 1.0 | 1.0 | C-terminal Amino Acid |

| DCC | 206.33 | 1.1 | 1.1 | Coupling Reagent |

| HOBt | 135.12 | 1.1 | 1.1 | Racemization Suppressant |

| N-methylmorpholine (NMM) | 101.15 | 1.1 | 1.1 | Base |

| Dichloromethane (DCM) | 84.93 | - | - | Solvent |

Table 3: Expected Yield and Purity

| Synthesis Step | Product | Typical Yield (%) | Typical Purity (%) |

| Boc Protection | Boc-L-valine | 85-95 | >98 |

| Peptide Coupling | This compound | 70-90 | >95 (after purification) |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]

An In-depth Technical Guide to Boc-Val-Gly-OH: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-tert-Butoxycarbonyl-L-valylglycine (Boc-Val-Gly-OH). As a crucial dipeptide building block in solid-phase peptide synthesis (SPPS), a thorough understanding of its characteristics is essential for its effective application in the development of therapeutic peptides and other bioactive molecules. This document consolidates key data, outlines detailed synthetic and analytical methodologies, and presents visual workflows to support researchers in their endeavors.

Chemical Properties and Structure

Boc-Val-Gly-OH is a white to off-white crystalline powder. Its primary role in synthetic organic chemistry is as a protected amino acid derivative, specifically for the incorporation of valine and glycine (B1666218) residues into peptide chains.[1] The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of valine prevents unwanted side reactions during peptide coupling and can be readily removed under acidic conditions.

Quantitative Data Summary

The key chemical and physical properties of Boc-Val-Gly-OH are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂N₂O₅ | [2] |

| Molecular Weight | 274.31 g/mol | [2] |

| Appearance | White to beige powder or crystals | |

| Melting Point | 100-110 °C | [2] |

| Boiling Point (Predicted) | 491.2 ± 30.0 °C | |

| pKa (Predicted) | 3.40 ± 0.10 | |

| Solubility | Soluble in organic solvents like methanol (B129727) and acetone; slightly soluble in water. | |

| Storage Temperature | 2-8°C | [2] |

Structural Information

The structural representation of Boc-Val-Gly-OH is crucial for understanding its reactivity and spatial arrangement.

| Identifier | String | Reference(s) |

| SMILES | O=C(O)CNC(--INVALID-LINK--NC(OC(C)(C)C)=O)=O | [2] |

| InChI | 1S/C12H22N2O5/c1-7(2)9(10(17)13-6-8(15)16)14-11(18)19-12(3,4)5/h7,9H,6H2,1-5H3,(H,13,17)(H,14,18)(H,15,16)/t9-/m0/s1 | [2] |

| InChI Key | BWPKSNMGVTYXQQ-VIFPVBQESA-N | [2] |

| CAS Number | 45233-75-8 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of Boc-Val-Gly-OH are provided below. These protocols are based on established procedures for similar protected dipeptides.

Synthesis of Boc-Val-Gly-OH

The synthesis of Boc-Val-Gly-OH is typically achieved through a two-step process: the coupling of Boc-Val-OH with the ethyl ester of glycine, followed by the saponification of the resulting ester to yield the final carboxylic acid.

Step 1: Synthesis of Boc-Val-Gly-OEt [3]

-

Materials:

-

Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)

-

N-tert-Butoxycarbonyl-L-valine (Boc-Val-OH)

-

1-Hydroxybenzotriazole (HOBt)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl or WSC·HCl)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride (brine)

-

5% aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

n-Hexane

-

-

Procedure:

-

Dissolve H-Gly-OEt·HCl (3.21 g) in DMF (10 ml) in a round-bottom flask.

-

Cool the solution to -5°C in an ice-salt bath.

-

To the cooled solution, add Boc-Val-OH (5.00 g), HOBt (3.10 g), and EDC·HCl (4.79 g).

-

Stir the reaction mixture at -5°C for one hour.

-

Allow the mixture to warm to room temperature and continue stirring overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the DMF.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1N HCl (3 times), saturated aqueous NaCl (once), 5% aqueous NaHCO₃ (3 times), and saturated aqueous NaCl (3 times).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize the resulting solid from an ethyl acetate/n-hexane mixture to yield Boc-Val-Gly-OEt.

-

Step 2: Saponification of Boc-Val-Gly-OEt to Boc-Val-Gly-OH

-

Materials:

-

Boc-Val-Gly-OEt

-

Methanol (MeOH) or Ethanol (EtOH)

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the purified Boc-Val-Gly-OEt in methanol or ethanol.

-

Add a stoichiometric excess of 1 M NaOH solution.

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Dissolve the residue in water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield Boc-Val-Gly-OH as a solid.

-

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring high purity, Boc-Val-Gly-OH can be purified using reversed-phase HPLC (RP-HPLC). The following provides a general protocol that can be optimized for specific instrumentation.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 20-30 minutes), followed by a hold at 95% B and re-equilibration at 5% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 220 nm.

-

Sample Preparation: Dissolve the crude Boc-Val-Gly-OH in a minimal amount of the initial mobile phase composition.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of Boc-Val-Gly-OH can be confirmed using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are based on the analysis of its constituent amino acids and the Boc protecting group.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Expected Signals:

-

Boc group: A singlet around 1.4 ppm (9H).

-

Valine β-CH: A multiplet around 2.1 ppm (1H).

-

Valine γ-CH₃: Two doublets around 0.9-1.0 ppm (6H).

-

Glycine α-CH₂: A doublet or multiplet around 3.8-4.0 ppm (2H).

-

Valine α-CH: A multiplet around 4.1-4.3 ppm (1H).

-

Amide NHs: Broad signals that may appear between 5.0 and 8.0 ppm.

-

Carboxylic Acid OH: A very broad signal, which may not always be observed.

-

-

¹³C NMR Expected Signals:

-

Boc C(CH₃)₃: A signal around 28 ppm.

-

Valine γ-CH₃: Signals around 18-19 ppm.

-

Valine β-CH: A signal around 30-31 ppm.

-

Glycine α-CH₂: A signal around 41-42 ppm.

-

Valine α-CH: A signal around 59-60 ppm.

-

Boc C(CH₃)₃: A signal around 80 ppm.

-

Boc C=O: A signal around 156 ppm.

-

Glycine C=O: A signal around 170-172 ppm.

-

Valine C=O: A signal around 172-174 ppm.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[4] In case of contact, rinse thoroughly with water.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Applications in Research and Development

Boc-Val-Gly-OH is a fundamental building block in the field of peptide chemistry and drug discovery.

-

Solid-Phase Peptide Synthesis (SPPS): It is a key intermediate for the stepwise synthesis of peptides, where the Boc group provides temporary protection of the N-terminus.

-

Drug Development: As a component of synthetic peptides, it contributes to the development of new therapeutic agents with a wide range of biological activities.[1]

-

Biotechnology: It is utilized in the synthesis of peptides for various biotechnological applications, including the production of recombinant proteins.[1]

Conclusion

Boc-Val-Gly-OH is a well-characterized and indispensable reagent in peptide synthesis. This guide has provided a detailed summary of its chemical properties, structure, and standard experimental protocols for its synthesis and analysis. By adhering to the methodologies and safety precautions outlined herein, researchers can confidently and effectively utilize this dipeptide derivative in their scientific pursuits.

References

An In-depth Technical Guide to the Spectroscopic Data of (tert-Butoxycarbonyl)-L-valylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH). The information is tailored for researchers, scientists, and professionals in drug development who utilize protected dipeptides in solid-phase peptide synthesis and other chemical applications. This document outlines key spectroscopic data in a structured format, details relevant experimental protocols, and includes a workflow diagram for the synthesis and characterization of the title compound.

Physicochemical Properties

This compound is a dipeptide derivative where the N-terminus of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is fundamental in peptide synthesis, allowing for controlled, stepwise elongation of peptide chains.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₅ | |

| Molecular Weight | 274.31 g/mol | |

| CAS Number | 45233-75-8 | |

| Appearance | White solid/powder | [1] |

| Melting Point | 100-110 °C | |

| Purity | ≥95% (HPLC) | [1] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of peptides. The chemical shifts are indicative of the electronic environment of the nuclei.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Boc (t-butyl) | ~1.45 | singlet (s) | 9H, characteristic of the Boc protecting group. |

| Val Cα-H | ~4.0 - 4.2 | doublet (d) or multiplet (m) | 1H, coupled to Cβ-H and NH. |

| Val Cβ-H | ~2.1 - 2.3 | multiplet (m) | 1H, coupled to Cα-H and γ-protons. |

| Val Cγ-H (CH₃)₂ | ~0.9 - 1.0 | doublet of doublets (dd) | 6H, diastereotopic methyl groups. |

| Val NH | ~6.5 - 7.0 | doublet (d) | 1H, amide proton. |

| Gly Cα-H₂ | ~3.8 - 4.0 | doublet (d) | 2H, coupled to Gly NH. |

| Gly NH | ~7.0 - 7.5 | triplet (t) | 1H, amide proton. |

| COOH | ~10 - 12 | broad singlet (br s) | 1H, carboxylic acid proton. |

Note: Predicted values are based on typical chemical shifts for Boc-protected amino acids and peptides in solvents like CDCl₃ or DMSO-d₆. Actual values may vary based on experimental conditions.[2][3][4][5]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Boc C (quaternary) | ~80 | Characteristic of the Boc protecting group. |

| Boc CH₃ | ~28 | Characteristic of the Boc protecting group. |

| Boc C=O | ~156 | Urethane carbonyl. |

| Val Cα | ~60 | |

| Val Cβ | ~30 | |

| Val Cγ | ~18, ~19 | Diastereotopic methyl groups. |

| Val C=O | ~173 | Amide carbonyl. |

| Gly Cα | ~42 | |

| Gly C=O | ~172 | Carboxylic acid carbonyl. |

Note: Predicted values are based on typical chemical shifts for Boc-protected amino acids and peptides.[6][7][8]

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| N-H stretch (Amide) | 3400 - 3200 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong |

| C=O stretch (Urethane, Boc) | ~1690 | Strong |

| C=O stretch (Amide I) | ~1650 | Strong |

| N-H bend (Amide II) | ~1530 | Medium |

Note: These are characteristic ranges and the exact positions can be influenced by hydrogen bonding and the physical state of the sample.[2][3][9]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 275.15 | Protonated molecule. |

| [M+Na]⁺ | 297.13 | Sodiated adduct. |

| [M-H]⁻ | 273.14 | Deprotonated molecule. |

| [M-Boc+H]⁺ | 175.11 | Loss of the Boc group. |

Note: M refers to the neutral molecule. The exact mass is calculated based on the most abundant isotopes.[10]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality spectroscopic data.

1. Sample Preparation:

-

Ensure the this compound sample is of high purity (>95%) to minimize interfering signals.

-

For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the dipeptide. DMSO-d₆ is often preferred for peptides as it solubilizes them well and reduces the exchange rate of amide protons.

-

For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

-

Attenuated Total Reflectance (ATR)-FTIR: This is a common and convenient method for solid samples.

-

Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty ATR crystal prior to sample analysis.

-

-

Electrospray Ionization (ESI)-MS: This is a soft ionization technique suitable for polar molecules like peptides.

-

Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Introduce the sample solution into the ESI source via direct infusion or coupled with liquid chromatography.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and characterization of Boc-Val-Gly-OH.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. For definitive structural confirmation and purity assessment, it is always recommended to acquire and interpret the full set of spectroscopic data for each synthesized batch.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-L-valine(13734-41-3) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 8. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. N-(tert-Butoxycarbonyl)glycine, methyl ester [webbook.nist.gov]

Solubility Characteristics of Boc-Val-Gly-OH in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-valyl-glycine (Boc-Val-Gly-OH), a protected dipeptide commonly utilized in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation development.

Qualitative Solubility Summary

Based on the general characteristics of Boc-protected amino acids and short peptides, the expected solubility of Boc-Val-Gly-OH in common organic solvents is summarized below. These are qualitative assessments and should be confirmed experimentally. Boc-protected peptides are generally known to be soluble in many organic solvents and sparingly soluble in water.[1][2]

Table 1: Qualitative Solubility of Boc-Val-Gly-OH in Common Organic Solvents

| Solvent Class | Solvent | Expected Solubility | Rationale & Remarks |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group can form hydrogen bonds with the peptide backbone and the carboxylic acid. |

| Chlorinated Solvents | Dichloromethane (DCM) | High | DCM is a common solvent for Boc-SPPS and is known to dissolve most Boc-protected amino acids and peptides.[3] |

| Amides | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Very High | These highly polar aprotic solvents are excellent at solvating peptides and are widely used in peptide synthesis.[3] |

| Sulfoxides | Dimethyl sulfoxide (B87167) (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and is effective at dissolving a wide range of peptides.[4] |

| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Solubility may be limited due to the lower polarity compared to other solvents. |

| Esters | Ethyl Acetate | Moderate to Low | May be a suitable solvent for purification but may have lower solvating power for the peptide. |

| Hydrocarbons | Hexane, Heptane | Insoluble | The non-polar nature of these solvents is incompatible with the polar peptide structure. |

| Aqueous | Water | Sparingly Soluble | The hydrophobic Boc group and the valine side chain limit solubility in water.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a reliable equilibrium-based method for determining the solubility of Boc-Val-Gly-OH in various organic solvents.

Principle

An excess amount of the solid solute (Boc-Val-Gly-OH) is equilibrated with the solvent of interest at a constant temperature. After reaching equilibrium, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Boc-Val-Gly-OH (solid, high purity)

-

Organic solvents (HPLC grade)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of Boc-Val-Gly-OH.

Figure 1: Workflow for determining the solubility of Boc-Val-Gly-OH.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Boc-Val-Gly-OH to a series of vials.

-

Pipette a known volume (e.g., 2.0 mL) of each organic solvent to be tested into the corresponding vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter that is chemically compatible with the solvent.

-

Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Boc-Val-Gly-OH of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC to construct a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions.

-

Determine the concentration of Boc-Val-Gly-OH in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or g/L.

-

Logical Relationships in Solubility

The solubility of a peptide like Boc-Val-Gly-OH is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The following diagram illustrates the key factors influencing the dissolution process.

Figure 2: Interplay of factors determining the solubility of Boc-Val-Gly-OH.

Conclusion

While quantitative solubility data for Boc-Val-Gly-OH is not extensively documented, a systematic experimental approach as outlined in this guide will enable researchers to generate reliable data for their specific applications. The qualitative assessment provided serves as a preliminary guide for solvent selection. A thorough understanding and experimental determination of solubility are paramount for the successful use of Boc-Val-Gly-OH in research and development.

References

- 1. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sigma-aldrich boc-val-gly-oh | Sigma-Aldrich [sigmaaldrich.com]

- 3. peptide.com [peptide.com]

- 4. academic.oup.com [academic.oup.com]

(tert-Butoxycarbonyl)-L-valylglycine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH), a key building block in peptide synthesis and a compound of interest in biochemical research. This document outlines its chemical properties, a detailed synthesis protocol, and its role in the broader context of solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is a dipeptide derivative where the N-terminus of L-valine is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide chemistry, allowing for the controlled, sequential addition of amino acids to a growing peptide chain.

| Property | Value |

| CAS Number | 45233-75-8 |

| Molecular Formula | C₁₂H₂₂N₂O₅ |

| Molecular Weight | 274.31 g/mol |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of Boc-L-valylglycine is typically achieved through the coupling of N-Boc-protected L-valine with a glycine (B1666218) derivative, often a glycine ester, followed by saponification. The following protocol is a representative method for its synthesis in a laboratory setting.

Experimental Protocol: Synthesis of Boc-L-valylglycine

Materials:

-

Boc-L-valine (Boc-Val-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

-

N-Hydroxysuccinimide (NHS) or HOBt

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Methanol (MeOH)

-

1 M Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Activation of Boc-L-valine:

-

Dissolve Boc-L-valine (1 equivalent) and N-Hydroxysuccinimide (NHS) (1.1 equivalents) in anhydrous Dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

-

Coupling Reaction:

-

In a separate flask, suspend Glycine methyl ester hydrochloride (1 equivalent) in DCM.

-

Add Triethylamine (TEA) (1.1 equivalents) to neutralize the hydrochloride and stir for 15-20 minutes at room temperature.

-

Filter the DCU precipitate from the activated ester solution.

-

Add the filtrate containing the activated Boc-L-valine-NHS ester to the neutralized glycine methyl ester solution.

-

Allow the reaction to stir overnight at room temperature.

-

-

Work-up and Purification of Boc-L-valylglycine methyl ester:

-

Filter the reaction mixture to remove any further DCU precipitate.

-

Wash the organic phase sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-L-valylglycine methyl ester.

-

-

Saponification to Boc-L-valylglycine:

-

Dissolve the crude ester in methanol.

-

Add 1 M NaOH (1.5 equivalents) dropwise while stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Dissolve the residue in water and wash with ethyl acetate to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0°C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield this compound.

-

Role in Peptide Synthesis

Boc-protected amino acids are foundational to solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of custom peptides. The Boc group's stability in basic and nucleophilic conditions, coupled with its easy removal under acidic conditions (typically with trifluoroacetic acid, TFA), makes it an excellent protecting group.

Logical Workflow of Boc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of incorporating a Boc-protected amino acid, such as Boc-Val-Gly-OH (as part of a growing peptide chain), in an SPPS cycle.

Caption: Workflow of a single cycle in Boc solid-phase peptide synthesis.

Biological Context

While this compound is primarily a synthetic intermediate, the unprotected dipeptide L-valylglycine can be investigated for its biological activities. Dipeptides are known to have roles in various physiological processes. For instance, glycine-containing dipeptides have been studied for their potential to modulate neurotransmitter levels, such as dopamine (B1211576) in the nucleus accumbens. Furthermore, specific dipeptides have been explored for their protective effects on organs like the liver in metabolic disorders. The biological significance of L-valylglycine would require specific in-vitro and in-vivo studies to elucidate its signaling pathways and therapeutic potential.

Unveiling the Role of Boc-Val-Gly-OH: A Technical Primer on its Utility in Peptide Synthesis

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in drug development now have access to a detailed technical guide on Boc-Val-Gly-OH. This document clarifies the principal application of Boc-Val-Gly-OH, focusing on its function as a crucial building block in peptide synthesis rather than a direct effector of biological pathways. Current scientific literature establishes its primary role in the controlled, stepwise assembly of peptides, some of which are being investigated for therapeutic applications.

The tert-butoxycarbonyl (Boc) protecting group on the valine residue is central to the utility of Boc-Val-Gly-OH. This chemical feature allows for the precise and sequential addition of amino acids to a growing peptide chain, a fundamental process in the synthesis of therapeutic peptides and other bioactive compounds.[1][2] The Boc group effectively "shields" the N-terminus of the dipeptide, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[2]

While Boc-Val-Gly-OH itself is not recognized for direct biological activity, its importance lies in its role as an intermediate in the creation of molecules that do interact with biological systems.[1][2] Its application is a key step in the development of novel peptide-based drugs and research into protein structure and function.[2][3]

This guide provides an in-depth look at the chemical properties, synthesis, and applications of Boc-Val-Gly-OH, complete with detailed experimental protocols and data presented for clarity and ease of comparison.

Physicochemical Properties of Boc-Val-Gly-OH

A clear understanding of the physical and chemical characteristics of Boc-Val-Gly-OH is essential for its effective application in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C12H22N2O5 | [2] |

| Molecular Weight | 274.31 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [2][4] |

| Solubility | Soluble in organic solvents like methanol (B129727) and dichloromethane; limited solubility in water. | [2] |

| Stability | Stable under neutral and basic conditions; sensitive to strong acids which cleave the Boc protecting group. | [2] |

| CAS Number | 45233-75-8 |

Mechanism of Action in Peptide Synthesis

The "mechanism of action" of Boc-Val-Gly-OH is a chemical one, facilitating the elongation of peptide chains. This process is a cornerstone of both solid-phase and solution-phase peptide synthesis.

The synthesis cycle involves two key steps:

-

Deprotection: The N-terminal Boc group of the peptide chain is removed, typically using a strong acid like trifluoroacetic acid (TFA). This exposes the free amine group.

-

Coupling: The newly exposed amine group is then coupled with the carboxyl group of the incoming Boc-protected amino acid (or in this case, the dipeptide Boc-Val-Gly-OH). This reaction is mediated by a coupling reagent.

This cycle is repeated to build the desired peptide sequence. The workflow below illustrates this process.

Experimental Protocol: Synthesis of a Tripeptide using Boc-Val-Gly-OH

The following is a generalized protocol for the synthesis of a tripeptide (e.g., Ala-Val-Gly) on a solid support resin using Boc-Val-Gly-OH.

Materials:

-

Boc-Ala-OH

-

Boc-Val-Gly-OH

-

Solid-phase synthesis resin (e.g., Merrifield resin pre-loaded with Alanine)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Coupling reagent (e.g., HBTU)

-

Methanol

Protocol:

-

Resin Swelling: The resin is swelled in DCM for 30 minutes.

-

Deprotection: The Boc group from the resin-bound alanine (B10760859) is removed by treating with a solution of 25% TFA in DCM for 30 minutes.

-

Washing: The resin is washed sequentially with DCM, DMF, and DCM to remove residual TFA and by-products.

-

Neutralization: The resin is neutralized with a solution of 5% DIPEA in DMF.

-

Coupling of Boc-Val-Gly-OH:

-

Dissolve Boc-Val-Gly-OH and HBTU in DMF.

-

Add DIPEA to the solution to activate the carboxyl group.

-

Add the activated dipeptide solution to the resin.

-

The reaction is allowed to proceed for 2-4 hours with agitation.

-

-

Washing: The resin is washed with DMF and DCM to remove excess reagents.

-

Confirmation of Coupling: A small sample of the resin is tested (e.g., using the Kaiser test) to ensure the coupling reaction is complete.

-

Final Cleavage and Deprotection: The final peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., HF or a TFA-based cocktail).

-

Purification: The crude peptide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Unlocking the Potential of (tert-Butoxycarbonyl)-L-valylglycine in Medicinal Chemistry: A Technical Guide

For Immediate Release

This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the potential applications of (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH) in medicinal chemistry. This dipeptide derivative, while a fundamental building block in peptide synthesis, holds significant promise in the rational design of novel therapeutics, including protease inhibitors, antibody-drug conjugate (ADC) linkers, and central nervous system (CNS) delivery prodrugs.

Core Properties and Synthesis

This compound is a dipeptide composed of L-valine and glycine (B1666218), with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it is stable under various conditions but can be readily removed under acidic conditions, allowing for controlled peptide chain elongation.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₂N₂O₅ | |

| Molecular Weight | 274.31 g/mol | |

| Melting Point | 100-110 °C | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The synthesis of Boc-Val-Gly-OH can be achieved through standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies. A common approach involves the coupling of Boc-L-valine to a glycine ester, followed by saponification of the ester to yield the final product.

Experimental Protocol: Solution-Phase Synthesis of Boc-Val-Gly-OH (Adapted from a similar synthesis of N-tert-butoxycarbonyl-L-phenylalanine)

-

Activation of Boc-L-valine: Dissolve Boc-L-valine (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (NHS) (1.1 equivalents). Stir the mixture at 0°C for 1-2 hours.

-

Coupling Reaction: In a separate flask, dissolve glycine methyl or ethyl ester hydrochloride (1 equivalent) and a base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1 equivalents) in DMF. Add the activated Boc-L-valine solution dropwise to the glycine ester solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the reaction mixture to remove the urea (B33335) byproduct (if DCC was used). Dilute the filtrate with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Saponification: Dissolve the resulting Boc-Val-Gly-ester in a mixture of methanol (B129727) and water. Add 1 M NaOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Purification: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexane or by column chromatography on silica (B1680970) gel.[1]

Applications in Medicinal Chemistry

The structural features of Boc-Val-Gly-OH make it an attractive scaffold for various applications in drug design and development.

Protease Inhibitors

Peptides and peptidomimetics are widely explored as inhibitors of proteases, which are critical enzymes in the life cycle of many viruses and are also implicated in various human diseases. The Val-Gly motif can mimic the natural substrate of certain proteases, and the Boc group can provide lipophilicity to enhance cell permeability.

Hypothetical Signaling Pathway for a Boc-Val-Gly-based Protease Inhibitor

References

A Technical Guide to High-Purity Boc-Val-Gly-OH for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available dipeptide, Boc-Val-Gly-OH. It is a critical building block in peptide synthesis and various drug development applications. This document outlines the key quality attributes from various commercial suppliers, detailed experimental protocols for quality assessment and synthetic application, and visual workflows to aid in experimental design and execution.

Commercial Supplier Overview of Boc-Val-Gly-OH

The quality and purity of Boc-Val-Gly-OH are paramount for its successful application in sensitive downstream processes such as solid-phase peptide synthesis (SPPS). A variety of chemical suppliers offer this reagent, with purity being a key differentiator. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of this compound. The table below summarizes the specifications from several prominent commercial suppliers.

| Supplier | Catalog Number | Stated Purity/Assay | Method | Appearance | CAS Number |

| Sigma-Aldrich | 776564 | Assay: 97% | - | Solid | 45233-75-8 |

| 776580 | Assay: 95% | - | Powder or crystals | 28334-73-8[1] | |

| Chem-Impex | 02448 | ≥ 95% | HPLC | White powder | 45233-75-8[2][3] |

| BLDpharm | BD118512 | 98% | HPLC | - | 45233-75-8[4][5] |

| Cenmed | C003B-301540 | ≥ 95% | HPLC | White powder | 45233-75-8[2] |

| A.J Chemicals | JDH-27334 | 98% | - | - | -[6] |

Experimental Protocols

Quality Control: Purity Determination of Boc-Val-Gly-OH by HPLC

This protocol outlines a general method for the quality control of Boc-Val-Gly-OH using reversed-phase high-performance liquid chromatography (RP-HPLC).

Objective: To quantitatively determine the purity of a Boc-Val-Gly-OH sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[7]

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[7]

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a suitable starting point for method development.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV absorbance at 220 nm.[7]

-

Column Temperature: 30-40 °C.[7]

-

Injection Volume: 10-20 µL.[7]

Sample Preparation:

-

Dissolve the Boc-Val-Gly-OH sample in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 1 mg/mL.[7]

-

Filter the sample through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the C18 column with the initial mobile phase composition for a sufficient time to establish a stable baseline.

-

Inject the prepared sample onto the column.

-

Run the gradient program and collect the data.

-

The purity of the Boc-Val-Gly-OH is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.

Application: Incorporation of Boc-Val-Gly-OH in Boc-SPPS

This protocol describes the general steps for coupling the dipeptide Boc-Val-Gly-OH onto a growing peptide chain on a solid support using Boc solid-phase peptide synthesis (SPPS). This procedure assumes the synthesis is being performed on a resin with a free N-terminal amine.

Materials:

-

Peptide-resin with a deprotected N-terminus

-

Boc-Val-Gly-OH

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF) or a DCM/DMF mixture

-

Dichloromethane (DCM)

-

Piperidine in DMF (for Fmoc-SPPS deprotection, if applicable in a hybrid strategy)

-

Trifluoroacetic acid (TFA) in DCM (for Boc deprotection)

Protocol:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DCM.

-

If the N-terminal protecting group is Boc, treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to expose the free amine.[8]

-

Wash the resin thoroughly with DCM and then isopropanol (B130326) to remove residual TFA.[8]

-

-

Neutralization:

-

Dipeptide Coupling:

-

In a separate vessel, dissolve Boc-Val-Gly-OH (2-4 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[5]

-

Add DIEA (4-8 equivalents) to the solution to activate the dipeptide.[5]

-

Add the activated dipeptide solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

The completion of the coupling reaction can be monitored using a qualitative method like the ninhydrin (B49086) (Kaiser) test.

-

-

Washing:

-

After the coupling is complete, filter the resin and wash it thoroughly with DMF and DCM to remove any unreacted reagents and byproducts.[5]

-

The cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Boc-Gly-Val-OH 95% | 28334-73-8 [sigmaaldrich.com]

- 2. cenmed.com [cenmed.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc-Val-Gly-OH manufacturers and suppliers in india [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

Storage and handling guidelines for (tert-Butoxycarbonyl)-L-valylglycine

An In-depth Technical Guide to the Storage and Handling of (tert-Butoxycarbonyl)-L-valylglycine

Introduction

This compound, also known as Boc-Val-Gly-OH, is an N-Boc protected dipeptide derivative widely used in peptide synthesis and pharmaceutical research.[1] Its structure, featuring the tert-butoxycarbonyl (Boc) protecting group, provides enhanced stability and controlled reactivity, making it a crucial building block for the synthesis of complex peptides.[1] Proper storage and handling of this reagent are paramount to ensure its purity, reactivity, and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of recommended storage conditions, handling procedures, and stability data based on available technical information.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 45233-75-8 | [1][2][3] |

| Molecular Formula | C₁₂H₂₂N₂O₅ | [1][2] |

| Molecular Weight | 274.31 g/mol | [2][4] |

| Appearance | White powder or crystals | [1][3] |

| Melting Point | 100-110 °C | |

| Purity | ≥ 95% (HPLC) | [1] |

| Primary Application | Peptide Synthesis | [1][3] |

Storage and Stability

Proper storage is critical to maintain the chemical integrity and shelf-life of Boc-Val-Gly-OH. The compound is typically supplied as a lyophilized powder. Recommendations vary slightly between suppliers, but a consistent theme of cold, dry storage is evident.

Quantitative Storage and Stability Data

The following table summarizes the recommended storage conditions and known stability of the compound in different forms.

| Form | Storage Temperature | Conditions | Shelf Life | Reference(s) |

| Lyophilized Solid | -20°C | Keep desiccated | 36 months | [2] |

| Solid | 2-8°C | N/A | Not specified | |

| Solid | 0-8°C | N/A | Not specified | [1] |

| In Solution | -20°C | Aliquot to avoid freeze/thaw | Use within 1 month | [2] |

General Storage Workflow

The logical flow for receiving and storing the compound is outlined below to maximize its viability.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Boc-Val-Gly-OH

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide Boc-Val-Gly-OH using tert-butyloxycarbonyl (Boc) chemistry. This document is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) using Boc chemistry is a robust and well-established method for the synthesis of peptides.[1] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The Boc protecting group is used for the temporary protection of the α-amino group and is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA).[3] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis by a strong acid, such as hydrofluoric acid (HF).[1] This protocol details the synthesis of the dipeptide Boc-Val-Gly-OH on a Merrifield resin.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis of Boc-Val-Gly-OH. These values are representative and may vary depending on the specific reaction conditions and analytical methods used.

| Parameter | Expected Value | Notes |

| Resin Substitution Level | 0.5 - 1.0 mmol/g | Merrifield resin is a common choice for Boc-SPPS.[3] |

| Coupling Efficiency (Glycine) | >99% | Monitored by the Kaiser test.[1] |

| Coupling Efficiency (Valine) | ~98-99% | Valine is a sterically hindered amino acid, which may lead to slightly lower coupling efficiency.[4] |

| Overall Crude Peptide Yield | 80 - 90% | Dependent on the efficiency of each step. |

| Crude Peptide Purity (by HPLC) | 75 - 85% | Purification is recommended to remove deletion sequences and other impurities. |

| Final Purified Peptide Yield | 60 - 70% | After purification by a method such as reverse-phase HPLC. |

Experimental Protocols

This section provides a detailed methodology for the solid-phase synthesis of Boc-Val-Gly-OH on Merrifield resin.

Resin Preparation and Attachment of the First Amino Acid (Boc-Gly-OH)

This protocol describes the attachment of the C-terminal amino acid, Boc-Gly-OH, to the Merrifield resin using the cesium salt method to minimize racemization.[1][3]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Gly-OH

-

Cesium carbonate (Cs₂CO₃)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DMF for at least 1 hour.

-

Preparation of Boc-Gly-OH Cesium Salt:

-

Dissolve Boc-Gly-OH in a mixture of ethanol and water.

-

Add cesium carbonate and stir until the Boc-Gly-OH is fully dissolved and the pH is neutral.

-

Evaporate the solvent to dryness to obtain the Boc-Gly-OH cesium salt.[1]

-

-

Attachment to Resin:

-

Dissolve the dried Boc-Gly-OH cesium salt in DMF.

-

Add the solution to the swollen resin.

-

Heat the mixture at 50°C for 12-24 hours.[1]

-

-

Washing: Wash the resin thoroughly with DMF, a mixture of DMF/water, DMF again, and finally with DCM.[1]

-

Drying: Dry the resin under vacuum.

Peptide Chain Elongation: Synthesis of Boc-Val-Gly-Resin

This cyclical process involves the deprotection of the Boc group, neutralization, and coupling of the next amino acid (Boc-Val-OH).

Materials:

-

Boc-Gly-Resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIEA)

-

Boc-Val-OH

-

Coupling reagent (e.g., HBTU)

-

Dimethylformamide (DMF)

Procedure:

-

Boc Deprotection:

-

Neutralization:

-

Coupling of Boc-Val-OH:

-

In a separate vessel, dissolve Boc-Val-OH (2-4 equivalents) and a coupling reagent like HBTU (2-4 equivalents) in DMF.[1]

-

Add DIEA (4-8 equivalents) to activate the amino acid.[1]

-

Add the activated Boc-Val-OH solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[1]

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[2]

-

If the Kaiser test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM and dry under vacuum.

Cleavage of the Peptide from the Resin

This final step cleaves the dipeptide from the resin support. This procedure should be performed in a specialized apparatus due to the hazardous nature of HF.

Materials:

-

Boc-Val-Gly-Resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (B1667542) (scavenger)

-

Cold diethyl ether

Procedure:

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus.

-

Addition of Scavenger: Add anisole (typically 10% v/v) as a scavenger to prevent side reactions.[1]

-

HF Cleavage:

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.[1]

-

-

HF Evaporation: Evaporate the HF under a vacuum.

-

Peptide Precipitation and Washing:

-

Wash the resulting mixture with cold diethyl ether to precipitate the crude peptide.[1]

-

Filter and dry the crude Boc-Val-Gly-OH.

-

-

Purification: Dissolve the crude peptide in a suitable aqueous buffer for purification by reverse-phase HPLC.

Mandatory Visualization

Caption: Workflow for the solid-phase synthesis of Boc-Val-Gly-OH.

References

Solution-Phase Synthesis of Peptides Using (tert-Butoxycarbonyl)-L-valylglycine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solution-phase synthesis of peptides utilizing the dipeptide building block, (tert-Butoxycarbonyl)-L-valylglycine (Boc-Val-Gly-OH). Solution-phase peptide synthesis (SPPS) is a classical and versatile method that remains indispensable for the large-scale production of peptides and for the synthesis of complex peptides that may be challenging to produce via solid-phase methodologies. The use of Boc-protected dipeptides like Boc-Val-Gly-OH can streamline the synthesis process by reducing the number of coupling and deprotection cycles.

Overview of the Synthetic Strategy

The solution-phase synthesis of a target peptide using Boc-Val-Gly-OH as a starting material involves a stepwise elongation of the peptide chain. The general workflow consists of three main stages:

-

Activation and Coupling: The carboxylic acid of the N-terminally protected Boc-Val-Gly-OH is activated, typically using a carbodiimide (B86325) reagent, and then coupled with the free amino group of a C-terminally protected amino acid or peptide ester.

-

Deprotection: The Boc protecting group from the newly formed peptide is removed under acidic conditions to expose a new N-terminal amine.

-

Purification: The intermediate and final products are purified at each step to remove unreacted reagents, byproducts, and any side products.

This cycle is repeated until the desired peptide sequence is assembled. The final step involves the deprotection of any remaining protecting groups to yield the target peptide.

Data Presentation

The following tables summarize typical quantitative data for the solution-phase synthesis of a model tripeptide, Boc-L-Valyl-glycyl-L-phenylalanine methyl ester (Boc-Val-Gly-Phe-OMe), and its subsequent deprotection. These values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.

Table 1: Reagents and Conditions for the Synthesis of Boc-Val-Gly-Phe-OMe

| Parameter | Value | Notes |

| Starting Materials | ||

| Boc-Val-Gly-OH | 1.0 equivalent | N-terminally protected dipeptide |

| L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) | 1.1 equivalents | C-terminal amino acid ester |

| Coupling Reagents | ||

| Dicyclohexylcarbodiimide (DCC) | 1.1 equivalents | Carbodiimide activating agent |

| 1-Hydroxybenzotriazole (HOBt) | 1.1 equivalents | Racemization suppressant |

| N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) | 1.1 equivalents | Base to neutralize the hydrochloride salt |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) | |

| Temperature | 0 °C to Room Temperature | Initial activation at 0 °C, then coupling at room temperature |

| Reaction Time | 12 - 24 hours | Monitored by Thin Layer Chromatography (TLC) |

| Work-up & Purification | ||

| Primary Filtration | Removal of dicyclohexylurea (DCU) | DCU is a byproduct of the DCC coupling |

| Aqueous Washes | 1 M HCl, 5% NaHCO₃, Brine | To remove excess reagents and byproducts |

| Purification Method | Silica (B1680970) Gel Column Chromatography | |

| Eluent System | Gradient of Ethyl Acetate (B1210297) in Hexane (B92381) | e.g., 20% to 60% Ethyl Acetate |

| Yield and Purity | ||

| Expected Yield of Boc-Val-Gly-Phe-OMe | 75 - 90% | |

| Purity (by HPLC) | >95% | After column chromatography |

Table 2: Conditions for N-terminal Boc Deprotection of Boc-Val-Gly-Phe-OMe

| Parameter | Value | Notes |

| Starting Material | ||

| Boc-Val-Gly-Phe-OMe | 1.0 equivalent | |

| Deprotection Reagent | ||

| Trifluoroacetic Acid (TFA) | 20 - 50% in Dichloromethane (DCM) | A strong acid for Boc removal |

| Reaction Conditions | ||

| Temperature | Room Temperature | |

| Reaction Time | 30 - 60 minutes | Monitored by TLC |

| Work-up | ||

| Solvent Removal | Rotary Evaporation | To remove TFA and DCM |

| Neutralization | Saturated NaHCO₃ solution or dilute base | To obtain the free amine |

| Yield and Purity | ||

| Expected Yield of H-Val-Gly-Phe-OMe | Quantitative | The crude product is often used directly in the next coupling step |

| Purity | Sufficient for the next coupling step after work-up |

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Valyl-glycyl-L-phenylalanine methyl ester (Boc-Val-Gly-Phe-OMe)

This protocol details the coupling of Boc-Val-Gly-OH with L-phenylalanine methyl ester.

Materials:

-

This compound (Boc-Val-Gly-OH)

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for chromatography

Procedure:

-

Preparation of the Amine Component: In a round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.1 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (1.1 eq.) dropwise and stir the solution at 0 °C for 15 minutes.

-

Activation of the Carboxyl Component: In a separate flask, dissolve Boc-Val-Gly-OH (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool this solution to 0 °C.

-

Coupling Reaction: To the solution from step 2, add DCC (1.1 eq.) and stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form. Add the cold amine solution from step 1 to this mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate successively with 1 M HCl (2 x 50 mL), 5% NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the pure Boc-Val-Gly-Phe-OMe.

Protocol 2: N-terminal Boc Deprotection of Boc-Val-Gly-Phe-OMe

This protocol describes the removal of the Boc protecting group to prepare the peptide for the next coupling step.

Materials:

-

Boc-Val-Gly-Phe-OMe

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Deprotection Reaction: Dissolve the Boc-Val-Gly-Phe-OMe (1.0 eq.) in a 20-50% solution of TFA in DCM. Stir the solution at room temperature for 30-60 minutes. Monitor the completion of the reaction by TLC.

-

Work-up:

-

Remove the solvent and excess TFA by rotary evaporation. Co-evaporate with DCM or toluene (B28343) to ensure complete removal of TFA.

-

Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize any remaining acid and to extract the trifluoroacetate (B77799) salt.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected tripeptide ester, H-Val-Gly-Phe-OMe. This product is typically used in the next coupling step without further purification.

-

Visualizations

Logical Workflow for Solution-Phase Peptide Synthesis

Caption: Workflow for solution-phase peptide synthesis.

Signaling Pathway of Peptide Bond Formation

Caption: Key steps in DCC/HOBt mediated peptide coupling.

Application Notes and Protocols for the Synthesis of Boc-Val-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selection of an appropriate coupling reagent for the synthesis of the dipeptide Boc-Val-Gly-OH. The choice of coupling reagent is critical in peptide synthesis to ensure high yield and optical purity by minimizing racemization, particularly when coupling sterically hindered amino acids like Valine.

Introduction to Peptide Coupling Reagents

Peptide bond formation is a condensation reaction between a carboxylic acid and an amine. In peptide synthesis, this reaction is facilitated by coupling reagents that activate the C-terminus of an N-protected amino acid to make it more susceptible to nucleophilic attack by the N-terminus of another amino acid. The ideal coupling reagent should promote rapid and complete reaction with minimal side reactions, especially racemization of the activated amino acid.

This document focuses on a comparative analysis of commonly used coupling reagents for the synthesis of Boc-Val-Gly-OH:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

EDC/HOBt (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride / 1-Hydroxybenzotriazole)

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes quantitative data for the performance of different coupling reagents in the synthesis of Boc-Val-Gly-OH and similar peptide couplings. The data is compiled from various studies and should be considered representative. Actual results may vary based on specific reaction conditions.

| Coupling Reagent/Method | Typical Yield (%) | Typical Purity (%) | Racemization Risk | Key Considerations |

| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient, especially for sterically hindered couplings, with rapid reaction times.[1] |

| HBTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU.[1] |

| EDC/HOBt | 85 - 95 | > 90 | Low to Moderate | Cost-effective and widely used. HOBt is crucial for suppressing racemization.[2] |

| DIC/HOBt | 88 - 96 | > 90 | Low to Moderate | Similar to EDC/HOBt, with the byproduct diisopropylurea being more soluble in organic solvents. |

Experimental Protocols

The following are detailed protocols for the solution-phase synthesis of Boc-Val-Gly-OH using the aforementioned coupling reagents.

Protocol 1: Synthesis of Boc-Val-Gly-OH using HATU

Materials:

-

Boc-Valine (Boc-Val-OH)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M aqueous hydrochloric acid (HCl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Lithium hydroxide (B78521) (LiOH)

-

Methanol (MeOH)

-

Water (H₂O)

Procedure:

-

Preparation of Glycine Methyl Ester Free Base:

-

Dissolve H-Gly-OMe·HCl (1.0 eq) in anhydrous DCM.

-

Add DIPEA (1.1 eq) and stir the mixture at room temperature for 15 minutes.

-

-

Coupling Reaction:

-

In a separate flask, dissolve Boc-Val-OH (1.0 eq) and HATU (1.0 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of the free H-Gly-OMe to the Boc-Val-OH/HATU mixture.

-

Add DIPEA (2.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) (EtOAc).

-

Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Val-Gly-OMe.

-

-

Saponification:

-

Dissolve the crude Boc-Val-Gly-OMe in a mixture of MeOH and H₂O.

-

Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to pH 2-3.

-

Extract the product with EtOAc (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield Boc-Val-Gly-OH.

-

Protocol 2: Synthesis of Boc-Val-Gly-OH using HBTU